1-Oxaspiro[2.3]hexane-2-methanol
Description
Significance of Spirocyclic Scaffolds in Contemporary Organic Chemistry
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry and materials science. Their rigid, three-dimensional nature provides a fixed orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. This controlled spatial arrangement is a significant advantage over more flexible acyclic or simple cyclic systems. The introduction of a spiro-center increases the fraction of sp³-hybridized carbon atoms, a molecular characteristic often correlated with improved physicochemical properties and clinical success in drug development. Furthermore, the novelty of many spirocyclic frameworks offers opportunities for circumventing existing patent landscapes and exploring new chemical space.
Classification and Structural Features of 1-Oxaspiro[2.3]hexanes
Table 1: Structural Features of the 1-Oxaspiro[2.3]hexane Core
| Feature | Description |
| Ring System | Spiro-fusion of a cyclobutane (B1203170) and an oxirane ring. |
| Spiro-atom | A quaternary carbon atom common to both rings. |
| Key Functional Group | A strained three-membered ether (epoxide). |
| Molecular Geometry | Rigid, three-dimensional structure. |
The substituent at the 2-position of the oxirane ring, in this case, a methanol group, introduces a primary alcohol functionality. This hydroxyl group can serve as a handle for further synthetic transformations and can also influence the regioselectivity of the epoxide ring-opening.
Research Trajectory and Evolution of Synthetic Interest in 1-Oxaspiro[2.3]hexane-2-methanol
While dedicated research focusing solely on this compound is limited in publicly available literature, the synthetic interest in the broader class of functionalized 1-oxaspiro[2.3]hexanes has evolved. Early research into strained spirocyclic systems was often driven by fundamental interest in their unique bonding and reactivity. More recently, the focus has shifted towards their potential as building blocks in the synthesis of complex natural products and as novel scaffolds for drug discovery. The development of new synthetic methodologies, particularly those that allow for the stereocontrolled construction of the spirocyclic core, has been a key driver in this area. The synthesis of functionalized spiro-oxiranes, in general, has been an active area of investigation, with methods such as the Darzens reaction being employed for the construction of related spiro-epoxyoxindoles. researchgate.netresearchgate.net
Overview of Academic Research Challenges and Opportunities Pertaining to the Compound
The study of this compound and its derivatives presents both significant challenges and exciting opportunities for academic research.
Challenges:
Synthetic Accessibility: The construction of the strained 1-oxaspiro[2.3]hexane ring system, particularly with specific functionalization like the methanol group, can be challenging. Controlling stereochemistry at the spiro-center and on the epoxide ring is a primary hurdle.
Stability: The high ring strain of the molecule can lead to instability and a propensity for rearrangement or decomposition under certain reaction conditions.
Limited Characterization Data: The scarcity of published research on this specific compound means that comprehensive spectroscopic and physicochemical data are not readily available, hindering further investigation.
Opportunities:
Novel Synthetic Methodologies: The challenges in synthesizing this and related compounds create an opportunity for the development of new and efficient synthetic routes to strained spirocyclic ethers.
Exploration of Reactivity: The strained epoxide ring is a key feature for synthetic exploitation. Investigating the regioselective and stereoselective ring-opening of this compound with various nucleophiles could lead to a diverse range of functionalized cyclobutane derivatives.
Medicinal Chemistry Applications: Given the interest in spirocyclic scaffolds in drug discovery, this compound represents a novel, albeit simple, building block for the synthesis of new bioactive molecules. Its rigid structure and the presence of a modifiable hydroxyl group make it an attractive starting point for library synthesis.
Structure
3D Structure
Properties
CAS No. |
229330-47-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-oxaspiro[2.3]hexan-2-ylmethanol |
InChI |
InChI=1S/C6H10O2/c7-4-5-6(8-5)2-1-3-6/h5,7H,1-4H2 |
InChI Key |
QRGINAFHFRKJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(O2)CO |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Oxaspiro 2.3 Hexane 2 Methanol
Inherent Ring Strain and its Impact on Chemical Transformations
The defining characteristic of the 1-oxaspiro[2.3]hexane system is the substantial ring strain resulting from the fusion of a three-membered epoxide ring and a four-membered cyclobutane (B1203170) ring at a single carbon atom. This strain is the primary driver for its chemical reactivity, making the molecule a versatile intermediate for synthetic chemistry. nih.govrsc.org
The fusion of the oxirane and cyclobutane rings in 1-oxaspiro[2.3]hexane derivatives results in considerable ring strain, a key factor governing their chemical behavior. While specific quantitative values for the strain energy of 1-oxaspiro[2.3]hexane-2-methanol are not extensively documented in the literature, qualitative assessments are based on its high reactivity. The relief of this inherent strain is a powerful thermodynamic driving force for its chemical transformations. nih.govrsc.org
Epoxides, or oxiranes, are three-membered rings where one vertex is an oxygen atom. libretexts.org The significant strain in these rings makes the carbon atoms highly reactive electrophiles, as nucleophilic attack leads to the opening of the ring and relief of this strain. libretexts.org Similarly, cyclobutane rings also possess significant strain energy. In the 1-oxaspiro[2.3]hexane system, the combination of these two strained rings at a spirocyclic center creates a molecule primed for reactions that can alleviate this energetically unfavorable state. nih.gov The propensity of these molecules to undergo ring-expansion and ring-opening reactions under mild conditions is a strong qualitative indicator of high strain energy. rsc.orgresearchgate.netnih.gov
The reactivity of 1-oxaspiro[2.3]hexane systems is distinct when compared to other spirocyclic compounds, such as spiro[3.3]heptanes and other spiro-heterocycles. This difference is primarily due to the unique combination of the highly reactive epoxide ring fused to the strained cyclobutane.
Spiro[3.3]heptanes, which consist of two cyclobutane rings sharing a common carbon, are also strained molecules. However, they lack the highly polarized and reactive C-O bonds of an epoxide. Research has shown that spiro[3.3]heptanes can serve as non-planar and non-collinear bioisosteres for benzene, indicating a different profile of chemical stability and application. chemrxiv.orgresearchgate.net In contrast, 1-oxaspiro[2.3]hexanes are primarily valued as synthetic intermediates that readily undergo transformations. rsc.org
A comparison with other spiro-heterocycles reveals further nuances in reactivity: nih.gov
Oxaspiro[2.2]pentanes : These compounds, featuring an epoxide fused to a cyclopropane (B1198618) ring, also exhibit high reactivity. Similar to 1-oxaspiro[2.3]hexanes, they undergo acid-mediated rearrangement or nucleophilic addition, driven by the cleavage of the epoxide C-O bond. nih.gov
1,4-Dioxaspiro[2.3]hexanes : These molecules contain two epoxide rings fused to a central carbon. They tend to undergo nucleophilic substitution primarily at either of the epoxide C-O bonds. nih.gov
2-Oxaspiro[3.3]heptane : This constitutional isomer of 1-oxaspiro[3.3]heptane, where the oxygen is not adjacent to the spirocyclic center, is noted to be tolerant to certain reaction conditions, suggesting lower reactivity compared to systems with the oxygen at the spiro-junction. rsc.org
The reactivity of 1-oxaspiro[2.3]hexanes, particularly their tendency for Lewis acid-promoted ring expansion to cyclopentanones, sets them apart as unique building blocks in organic synthesis. nih.govrsc.org
Epoxide Ring-Opening Reactions of the 1-Oxaspiro[2.3]hexane Moiety
The epoxide ring is the primary site of reactivity in this compound. Its reactions are characterized by ring-opening, which can be initiated by either electrophiles (Lewis acids) or nucleophiles, leading to diverse and synthetically useful products.
A predominant and synthetically valuable reaction of 1-oxaspiro[2.3]hexane derivatives is their rearrangement to cyclopentanone (B42830) derivatives when treated with a Lewis acid. nih.govrsc.org This transformation serves as an efficient ring-expansion strategy, converting the spirocyclic system into a five-membered carbocycle.
The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of the C-O bond at the more substituted spiro-carbon. This cleavage forms a stabilized carbocation, which then triggers a rearrangement of the adjacent carbon-carbon bond of the cyclobutane ring, leading to the expanded cyclopentanone ring. nih.gov This regioselective rearrangement has been exploited in the total synthesis of complex natural products. nih.gov
Table 1: Examples of Lewis Acid-Mediated Ring Expansion of 1-Oxaspiro[2.3]hexane Derivatives
| Starting Material Precursor | Key 1-Oxaspiro[2.3]hexane Intermediate | Lewis Acid/Conditions | Product | Significance | Reference |
|---|---|---|---|---|---|
| Cyclobutene 124 | Epoxide 125 | LiBr, HMPA | Cyclopentanone 126 | Key step in the synthesis of β-isocomene and isocomene. | nih.gov |
| Cyclobutene 136 | Epoxide 137 | Not specified | Cyclopentanone 138 | Key step in the synthesis of pentalenolactone (B1231341) E and G methyl esters. | nih.gov |
| Generic 1-Oxaspiro[2.3]hexanes | - | Not specified | Cyclopentanones | Readily affords cyclopentanones in excellent yield and good diastereomeric ratio. | rsc.org |
The ring-opening of the epoxide in this compound can also be achieved through nucleophilic attack. The regioselectivity and stereochemistry of this process are governed by well-established principles of epoxide chemistry. libretexts.org
Regioselectivity: The outcome of nucleophilic attack depends significantly on the reaction conditions (acidic vs. basic/neutral). libretexts.orgbohrium.com
Under basic or neutral conditions , the reaction follows a classic S_N_2 mechanism. The nucleophile attacks the least sterically hindered carbon atom of the epoxide. In the case of this compound, this would be the carbon of the -CH(CH2OH) group. libretexts.org
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds are weakened, and the carbon atoms develop a partial positive charge. The reaction proceeds via a mechanism with significant S_N_1 character. The nucleophile preferentially attacks the more substituted carbon atom—the one that can better stabilize a positive charge. For 1-oxaspiro[2.3]hexanes, this is the spirocyclic carbon. nih.govlibretexts.org Interestingly, it has been noted that nucleophilic addition to 1-oxaspiro[2.3]hexanes can favor attack at the more hindered epoxide C-O bond, which contrasts with simpler epoxide systems but aligns with the acid-catalyzed pathway. nih.gov
Stereochemical Outcomes: Nucleophilic attack on epoxides typically proceeds via an S_N_2-type mechanism , involving a backside attack relative to the carbon-oxygen bond. libretexts.org This results in an inversion of stereochemistry at the carbon center that is attacked. This stereospecificity is a crucial feature in asymmetric synthesis, allowing for the controlled generation of new stereocenters. nih.gov
Substituents on the 1-oxaspiro[2.3]hexane framework can significantly influence the reactivity and selectivity of the epoxide ring-opening reactions through steric and electronic effects.
The -CH2OH (methanol) group at the C2 position of the epoxide ring is a key substituent.
Steric Influence : It increases the steric bulk at the C2 carbon, further favoring nucleophilic attack at this position under basic conditions (as it is still generally less hindered than the quaternary spiro-carbon).
Electronic and Chelating Effects : The hydroxyl group can act as a directing group. In the presence of certain reagents or catalysts, it can coordinate (chelate) to them, delivering the reagent to a specific face of the molecule. This has been shown to control the stereochemical outcome in reactions like chelation-controlled epoxide openings. colab.ws Furthermore, hydroxyl-directed epoxidation of an alkene precursor is a common strategy to control the stereochemistry during the formation of the epoxide itself, as seen in the synthesis of key intermediates for natural products. nih.gov
Rearrangement Pathways and Cascade Reaction Sequences
The inherent ring strain of the oxirane and cyclobutane moieties in this compound makes it a candidate for various rearrangement reactions, which can be initiated by either acid or base catalysis. These reactions often proceed through cascade sequences, leading to complex molecular architectures.
While specific studies on the acid-catalyzed rearrangements of this compound are not extensively documented, the behavior of related epoxy alcohols provides a basis for predicting its reactivity. Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group and activating the oxirane ring for nucleophilic attack. The subsequent ring-opening can lead to a variety of rearranged products, with the reaction pathway being heavily influenced by the stability of the intermediate carbocations.
The presence of the adjacent hydroxymethyl group allows for the possibility of intramolecular nucleophilic attack on the protonated epoxide. This can result in the formation of cyclic ethers. The regioselectivity of the ring opening is a key aspect, with attack at the more substituted carbon of the epoxide often being favored due to the greater stabilization of the partial positive charge that develops at this position during the transition state.
A plausible reaction cascade initiated by acid could involve:
Protonation of the epoxide oxygen.
Nucleophilic attack by the hydroxyl group at one of the epoxide carbons.
Subsequent rearrangement of the cyclobutane ring to alleviate ring strain, potentially leading to cyclopentane (B165970) or other ring-expanded systems.
The specific products formed would be dependent on the reaction conditions, including the nature of the acid catalyst and the solvent used.
In contrast to acid-catalyzed reactions, base-initiated transformations of epoxides typically proceed via an SN2 mechanism. For this compound, a strong base would first deprotonate the primary alcohol to form an alkoxide. This intramolecular nucleophile can then attack one of the epoxide carbons, leading to a ring-opening reaction.
The stereochemistry of these transformations is expected to be highly specific. The SN2 attack occurs with inversion of configuration at the carbon center being attacked. The regioselectivity of the intramolecular attack would be governed by Baldwin's rules, which predict the favored ring-closing pathways. Given the geometry of the spirocyclic system, the formation of a new five- or six-membered ring containing the oxygen atom is a likely outcome.
The reaction of vicinal haloalcohols with a base to form epoxides is a well-established intramolecular SN2 reaction, and the reverse, the base-catalyzed intramolecular ring-opening of an epoxy alcohol, follows similar mechanistic principles. youtube.com
Reactivity of the Methanol Functional Group
The primary alcohol functionality of this compound provides a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of standard oxidizing agents. The choice of reagent would determine the extent of oxidation. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 1-Oxaspiro[2.3]hexane-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 1-Oxaspiro[2.3]hexane-2-carboxylic acid.
Conversely, while the alcohol is already in a reduced state, the term "reduction" in the context of this functional group typically refers to its removal or conversion to an alkane. This is a more complex transformation that would require multi-step sequences, for instance, via conversion to a tosylate followed by reductive cleavage.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or with other alcohols under acidic conditions.
| Reaction Type | Reactant | Product | Conditions |
| Esterification | Acetic Anhydride (B1165640) | 1-Oxaspiro[2.3]hexan-2-ylmethyl acetate | Pyridine, DMAP |
| Etherification | Methyl Iodide | 2-(methoxymethyl)-1-Oxaspiro[2.3]hexane | Sodium Hydride |
This table presents plausible reactions based on general alcohol reactivity.
The alcohol functionality serves as a gateway to a wide array of other functional groups, significantly expanding the synthetic utility of this compound. For example, treatment with thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. youtube.com These halides can then participate in various nucleophilic substitution reactions.
Furthermore, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This would facilitate nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the introduction of azide, cyanide, and other functional groups.
| Starting Material | Reagent | Product Functional Group |
| This compound | Thionyl Chloride (SOCl₂) | Alkyl Chloride |
| This compound | Phosphorus Tribromide (PBr₃) | Alkyl Bromide |
| This compound | p-Toluenesulfonyl chloride | Tosylate |
This table illustrates potential derivatization reactions.
Theoretical and Computational Studies on 1 Oxaspiro 2.3 Hexane 2 Methanol
Electronic Structure Elucidation and Conformational Analysis
A foundational aspect of understanding any molecule is the characterization of its electronic structure and conformational landscape. For 1-oxaspiro[2.3]hexane-2-methanol, this would involve determining the distribution of electrons within the molecule, identifying the most stable three-dimensional arrangements of its atoms, and quantifying the energy differences between various conformations.
Quantum Chemical Calculations of Ring Strain and Stability
The fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring in the spiro[2.3]hexane framework inherently introduces significant ring strain. wikipedia.org This strain is a combination of angle strain, arising from bond angles deviating from the ideal tetrahedral angle, and torsional strain from the eclipsing of bonds. wikipedia.org Quantum chemical calculations are essential for quantifying the total strain energy of this compound.
Such calculations would typically involve using methods like Density Functional Theory (DFT) to determine the molecule's energy and comparing it to a strain-free reference compound. The calculated strain energy would be a critical indicator of the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions. While general information on the strain of spiro[2.3]hexane derivatives exists, specific values for the title compound are not available. acs.org
Mechanistic Pathways Probed via Computational Modeling
The strained epoxide ring in this compound is expected to be a key site of reactivity. Computational modeling could be a powerful tool to investigate the mechanisms of reactions involving this functional group.
Transition State Characterization for Key Reactions
For any chemical reaction, the transition state represents the highest energy point on the reaction pathway. By computationally locating and characterizing the transition state structures for potential reactions of this compound (e.g., acid- or base-catalyzed ring-opening of the epoxide), chemists can gain a deep understanding of the reaction mechanism and predict reaction rates. No such studies have been published for this specific molecule.
Prediction of Regioselectivity and Stereoselectivity
The reaction of the epoxide ring with a nucleophile can, in principle, occur at either of the two carbon atoms of the oxirane. Computational modeling can predict the preferred site of attack (regioselectivity) by calculating the activation energies for both possible pathways. Similarly, the stereochemical outcome of such reactions can be predicted by analyzing the steric and electronic factors of the transition states. This information is crucial for the synthetic application of this compound, but remains uninvestigated.
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. MD simulations could be used to study the conformational dynamics of the hydroxymethyl group and the vibrational modes of the strained ring system. In a condensed phase, MD could also be used to simulate how the molecule interacts with solvents or other molecules, providing a more realistic picture of its behavior in a chemical reaction or a biological environment. At present, no molecular dynamics studies have been reported for this compound.
Structure-Reactivity Relationships Derived from Computational Data
By systematically studying a series of related spiro-epoxy alcohols computationally, it would be possible to establish structure-reactivity relationships. For example, one could investigate how substituting the cyclobutane ring or modifying the alcohol moiety affects the ring strain, the stability of the epoxide, and its reactivity. This would provide a predictive framework for designing new molecules with tailored properties. However, the foundational data for this compound, which would be the starting point for such a study, is currently unavailable.
Applications of 1 Oxaspiro 2.3 Hexane 2 Methanol in Complex Organic Synthesis
A Strategic Building Block for Natural Product Synthesis
The inherent reactivity and defined stereochemistry of 1-Oxaspiro[2.3]hexane-2-methanol make it an attractive starting material for the total synthesis of biologically active natural products. Its utility lies in its ability to participate in a variety of ring-opening and rearrangement reactions, enabling the efficient construction of complex carbocyclic and heterocyclic systems.
Constructing Polycyclic Frameworks
The strained spirocyclic system of this compound is a potent precursor for the generation of intricate polycyclic frameworks. A notable application is in the synthesis of sesquiterpenoids characterized by fused ring systems. For instance, synthetic strategies targeting marasmic acid and herbertene, which feature complex polycyclic structures, can leverage the ring-opening of spiro-epoxides to construct the core carbocyclic skeleton. The inherent ring strain of the cyclobutane (B1203170) and oxirane rings can be strategically released to drive the formation of larger, more complex ring systems.
Stereocontrolled Introduction of Chiral Centers
The stereochemistry of the hydroxyl and epoxide groups in this compound can be exploited to introduce multiple chiral centers in a controlled manner. mdpi.com Asymmetric epoxidation methods can be employed to synthesize enantiomerically enriched forms of this building block. researchgate.net Subsequent reactions, such as nucleophilic ring-opening of the epoxide, can proceed with high stereoselectivity, allowing for the precise installation of new stereocenters. This level of control is paramount in the synthesis of enantiomerically pure natural products and pharmaceutical agents.
Synthesis of Triquinane and Pentalenolactone (B1231341) Analogues
The linear triquinane sesquiterpenoids, known for their interesting biological activities, represent a class of natural products where this compound and related structures can serve as key precursors. nih.gov Synthetic approaches towards these angularly fused five-membered ring systems often involve intramolecular cycloaddition reactions. nih.gov The functionalized cyclobutane core derived from the spiro-epoxide can be elaborated and rearranged to form the characteristic triquinane skeleton. nih.gov Similarly, the synthesis of pentalenolactone analogues, a family of antibiotic and antitumor agents, can benefit from the use of spirocyclic intermediates to construct the fused lactone ring system. nih.govnih.gov
An Intermediate in the Synthesis of Diverse Organic Molecules
Beyond its direct application in natural product synthesis, this compound serves as a valuable intermediate for accessing a wide range of functionalized organic molecules.
Access to Functionalized Cyclobutane and Cyclopentane (B165970) Derivatives
The ring-opening of the epoxide in this compound with various nucleophiles provides a facile route to highly functionalized cyclobutane derivatives. nih.gov These reactions can introduce a variety of substituents onto the cyclobutane ring with good regioselectivity. Furthermore, the resulting cyclobutane derivatives can undergo ring-expansion reactions to afford functionalized cyclopentanes, which are prevalent structural motifs in many bioactive compounds. researchgate.net This strategy allows for the creation of a diverse library of substituted four- and five-membered carbocycles from a single, readily accessible starting material. nih.gov
Modular Assembly of Complex Molecular Architectures
The concept of modular assembly, where complex molecules are constructed from smaller, well-defined building blocks, is a cornerstone of modern organic synthesis. This compound, with its distinct functional groups and stereochemical definition, is an ideal module for such strategies. researchgate.net It can be incorporated into larger molecular frameworks through a series of predictable and high-yielding transformations. This modular approach allows for the systematic variation of different parts of the molecule, facilitating the synthesis of analogues for structure-activity relationship studies.
Design of Structurally Constrained Molecular Scaffolds for Chemical Biology Research
The creation of molecular scaffolds that are well-defined and conformationally rigid is a central theme in chemical biology and drug discovery. mdpi.com Such scaffolds allow for the precise positioning of functional groups in three-dimensional space, a critical factor for modulating biological activity. The development of novel strained spiro heterocycles (SSHs) is highly sought after, as their inherent rigidity and predictable vectorization can significantly enhance properties like target selectivity. researchgate.net The 1-Oxaspiro[2.3]hexane framework, as the core of this compound, is an exemplary SSH, offering a unique geometry for constructing advanced chemical probes and bioactive molecules.
Engineering of Rigid Three-Dimensional Frameworks
The defining characteristic of the spiro[2.3]hexane system is its rigid, three-dimensional structure. Unlike flexible aliphatic chains or planar aromatic rings, this scaffold locks substituents into specific spatial orientations. This rigidity stems from the inherent strain of the fused cyclopropane (B1198618) and cyclobutane rings in related spiro[2.3]hexane systems, which restricts conformational freedom. beilstein-journals.org The development of synthetic methods that leverage strain-release strategies has made scaffolds like 1-oxaspiro[2.3]hexanes more accessible for research. researchgate.net
The engineering of these frameworks is increasingly aided by computational methods. Generative models in drug discovery often face the challenge of maintaining a core scaffold while exploring chemical space. nih.gov To address this, algorithms for scaffold-constrained molecular generation have been developed. nih.govresearchgate.net These tools allow researchers to use a known scaffold, such as 1-Oxaspiro[2.3]hexane, and computationally "decorate" it with various functional groups to optimize for specific properties, while ensuring the rigid core geometry is preserved. arxiv.orgtue.nl
Table 1: Comparison of Scaffold Properties
| Scaffold Type | Conformational Flexibility | Key Feature | Application in Chemical Biology |
|---|---|---|---|
| Spiro[2.3]hexane | Low (Rigid) | Fused small rings create a defined 3D structure. researchgate.netbeilstein-journals.org | Precise positioning of pharmacophores; creating conformationally "frozen" analogues. beilstein-journals.org |
| Acyclic Alkanes | High | Free rotation around single bonds. | Flexible linkers. |
| Benzene Ring | Low (Rigid) | Planar geometry. | Flat, aromatic interactions; platform for substitution. |
Mimicry of Specific Binding Motifs in Chemical Probes
A key application of rigid scaffolds is the creation of mimetics of biological molecules. By "freezing" the conformation of a molecule in its bioactive state, it is possible to create probes or drug candidates with enhanced potency and selectivity. The spiro[2.3]hexane architecture is exceptionally well-suited for this purpose. beilstein-journals.org
A compelling example is the design of conformationally "frozen" analogues of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system. beilstein-journals.org Researchers have synthesized 5-azaspiro[2.3]hexane derivatives to limit the rotational freedom of the amino acid backbone, effectively mimicking a specific binding conformation for glutamate (B1630785) receptors. beilstein-journals.org The spirocyclic junction was critical for achieving this conformational lock. beilstein-journals.org
In this context, this compound provides a valuable platform. The hydroxymethyl group (-CH₂OH) at the 2-position of the oxirane ring can act as a key interaction point (e.g., a hydrogen bond donor/acceptor) or as a handle for further chemical modification. The rigid spirocyclic core would hold this functional group in a precise orientation, allowing it to mimic a hydroxyl or carboxylate group of a natural ligand within a protein binding pocket. The design process can be guided by scaffold-constrained generative models, which can explore optimal decorations of the core structure to maximize binding affinity for a target protein. nih.gov
Potential in Advanced Materials Science Through Spirocyclic Architectures
The unique structural features of spirocycles are not only valuable in biology but also offer intriguing possibilities in materials science. The creation of functional materials often relies on joining molecular building blocks to form larger, ordered structures. mdpi.com The spirocyclic architecture of this compound introduces a distinct three-dimensional character that is difficult to achieve with conventional linear or planar monomers.
The development of Metal-Organic Frameworks (MOFs), which are highly tunable porous materials, demonstrates the importance of linker geometry. nih.gov Using three-dimensional linkers can precisely control pore size and limit the structural "breathing" often seen in MOFs made with more flexible components. nih.gov While not yet demonstrated specifically with this compound, its rigid, sp³-rich structure makes it an attractive candidate for a novel 3D linker in MOF synthesis or for creating other advanced polymers. The defined, non-planar geometry could lead to materials with unique porosity, mechanical properties, or chiroptical characteristics. The presence of the oxirane and alcohol functional groups provides reactive handles for polymerization or for post-synthesis modification of the material.
Table 2: Potential Contributions of Spirocyclic Scaffolds to Materials Science
| Feature of Spirocyclic Architecture | Potential Impact on Material Properties | Example Application Area |
|---|---|---|
| High Rigidity & 3D Structure | Creation of materials with persistent, well-defined microporosity. nih.gov | Gas storage, separation membranes. |
| sp³-Rich Framework | Improved solubility and different physical properties compared to flat, sp²-rich aromatic linkers. | Processable polymers, specialty films. |
| Defined Exit Vectors | Anisotropic growth of polymers or framework materials. | Materials with direction-dependent optical or electronic properties. |
| Chirality | Synthesis of chiral materials from enantiopure spirocyclic building blocks. | Chiral separations, asymmetric catalysis. |
Future Research Directions and Emerging Trends for 1 Oxaspiro 2.3 Hexane 2 Methanol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of oxetanes, including spirocyclic derivatives like 1-Oxaspiro[2.3]hexane-2-methanol, has traditionally presented challenges that researchers are actively working to overcome. nih.govmagtech.com.cn A primary goal is the development of methodologies that are not only efficient but also adhere to the principles of green chemistry.
A common and widely used method for constructing the oxetane (B1205548) ring is the intramolecular Williamson etherification. nih.govacs.org However, this approach often requires the synthesis of 1,3-diol precursors, which can involve multiple steps. nih.gov To streamline this process, research is directed towards more direct C-O bond-forming cyclizations. acs.org Recent advancements have focused on the stereocontrolled synthesis of substituted oxetanes from 1,3-diols, achieving selectivity through the formation of acetoxybromide intermediates. acs.org
The Paternò-Büchi reaction, a [2+2] photocycloaddition of alkenes with aldehydes or ketones, offers another route to oxetanes. magtech.com.cnrsc.org Future work in this area will likely focus on expanding the substrate scope and improving the diastereoselectivity of these reactions, particularly for creating functionalized spirocyclic systems. rsc.orgorganic-chemistry.org Additionally, the development of transition-metal-catalyzed formal [2+2] cycloadditions is a promising avenue for accessing these structures under milder conditions. magtech.com.cn
Strain-release driven spirocyclization has emerged as a novel strategy for producing spirocyclic epoxides and aziridines containing a cyclobutane (B1203170) motif, which are structurally related to this compound. researchgate.net This approach, which can be catalyzed by palladium, takes advantage of the high reactivity of bicyclo[1.1.0]butanes. researchgate.net Further exploration of this methodology could lead to direct and efficient syntheses of this compound and its derivatives.
Exploration of Unconventional Reactivity Pathways and Mechanistic Discoveries
The inherent ring strain of the oxetane in this compound makes it susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized molecules. magtech.com.cnresearchgate.net Understanding and controlling the regioselectivity of these reactions is a key area of ongoing research.
The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical oxetanes is largely governed by steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen, while in the presence of an acid, weaker nucleophiles can attack the more substituted carbon. magtech.com.cn Future investigations will likely focus on developing new catalytic systems that can override these inherent selectivities to access novel products.
Recent studies have uncovered unexpected reactivity, such as aryl migration during the reductive opening of 3-aryl oxetanes catalyzed by frustrated Lewis pairs. acs.org Mechanistic studies, including the use of deuterated reagents, have been crucial in elucidating the pathways of these complex transformations. acs.org Further research into these unconventional reaction pathways could reveal new synthetic possibilities for modifying the this compound scaffold. The development of catalytic asymmetric ring-opening reactions of 3-substituted oxetanes is also a significant area of interest, as it allows for the creation of chiral, highly functionalized building blocks. utexas.edu
Advancements in Catalytic Systems for Enhanced Efficiency and Selectivity
The development of new and improved catalytic systems is central to advancing the synthesis and functionalization of this compound. For the synthesis of methanol, a key industrial chemical, copper-based catalysts have traditionally been used. mdpi.com However, research into alternative catalysts, such as those based on In2O3-ZrO2, is ongoing to improve performance, particularly in integrated processes where subsequent reactions occur at higher temperatures. cetjournal.it
In the context of oxetane synthesis and modification, Lewis acids play a crucial role. For instance, the Lewis superacid Al(C6F5)3 has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. researchgate.net DFT calculations have been instrumental in understanding the mechanistic details and high selectivity of such catalysts. researchgate.net Future research will likely focus on designing even more active and selective catalysts for a broader range of transformations. This includes the development of chiral catalysts for enantioselective ring-opening reactions, which are currently limited. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is emerging as a powerful technology that offers significant advantages over traditional batch processing for the synthesis of complex molecules, including spirocyclic compounds. spirochem.com This approach allows for precise control over reaction parameters, enhanced safety, and improved scalability. nih.govsyrris.com The integration of flow chemistry with the synthesis of spirocyclic polyketides has already demonstrated the potential to accelerate the production of complex natural products. nih.govresearchgate.net
For the synthesis of this compound and its derivatives, flow chemistry could enable more efficient and automated production. nih.gov The modular nature of flow systems allows for the easy integration of reaction and purification steps, reducing processing time and waste. spirochem.com Furthermore, automated synthesis platforms, which have been used in the formal total synthesis of complex molecules like taxol (which also contains an oxetane ring), could be adapted for the high-throughput synthesis of libraries of this compound analogs for screening in drug discovery programs. acs.org
Computational Design of New Spirocyclic Analogues with Tailored Reactivity
Computational chemistry is becoming an indispensable tool in the design of new molecules with specific properties. In the context of this compound, computational methods can be used to design new spirocyclic analogs with tailored reactivity and physicochemical properties.
By performing theoretical studies, researchers can predict the effects of different substituents on the stability and reactivity of the oxetane ring. This can guide the synthesis of novel compounds with desired characteristics, such as enhanced biological activity or improved metabolic stability. For example, computational studies can help in understanding the mechanism of catalytic reactions and in designing more efficient catalysts. researchgate.net As computational power and methodologies continue to advance, the in silico design of novel spirocyclic compounds will play an increasingly important role in directing synthetic efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
